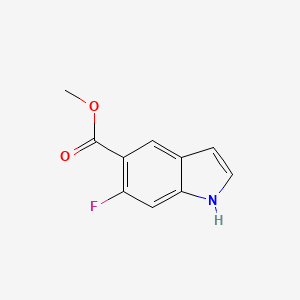
7-Methylchroman-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 7-méthylchroman-3-carboxylique est un composé chimique appartenant à la famille des chromanes, qui est une sous-classe des benzopyranes. Ce composé se caractérise par une structure cyclique chromane avec un groupe acide carboxylique en position 3 et un groupe méthyle en position 7.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 7-méthylchroman-3-carboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la condensation de Pechmann, qui implique la réaction d'un phénol avec un β-cétoester en présence d'un catalyseur acide. Par exemple, la réaction du résorcinol avec l'acétoacétate d'éthyle en présence d'acide sulfurique peut produire de l'acide 7-méthylchroman-3-carboxylique .
Méthodes de Production Industrielle : La production industrielle de l'acide 7-méthylchroman-3-carboxylique peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de catalyseurs plus efficaces pour augmenter le rendement et réduire les coûts de production. Les méthodes exactes peuvent varier en fonction des exigences spécifiques et des technologies disponibles.
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 7-méthylchroman-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.
Réduction : Le groupe acide carboxylique peut être réduit en alcool ou en d'autres groupes fonctionnels.
Substitution : Le groupe méthyle en position 7 peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent être réalisées en utilisant des réactifs comme les halogènes ou les agents nitrants.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sels de carboxylate, tandis que la réduction peut produire des alcools.
4. Applications de Recherche Scientifique
L'acide 7-méthylchroman-3-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les blanchisseurs optiques et les absorbants UV.
5. Mécanisme d'Action
Le mécanisme d'action de l'acide 7-méthylchroman-3-carboxylique et de ses dérivés implique souvent des interactions avec des cibles moléculaires spécifiques. Par exemple, certains dérivés ont été montrés pour inhiber l'activité du facteur nucléaire-κB (NF-κB), qui est impliqué dans les réponses inflammatoires . Les voies et les cibles exactes peuvent varier en fonction du dérivé et de l'application spécifiques.
Composés Similaires :
- Acide 6-méthylchroman-3-carboxylique
- Acide 7-méthylchroman-2-carboxylique
- Dérivés de la coumarine
Comparaison : L'acide 7-méthylchroman-3-carboxylique est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Par exemple, la présence du groupe méthyle en position 7 peut affecter la capacité du composé à interagir avec certaines enzymes ou certains récepteurs par rapport à d'autres dérivés du chromane .
Applications De Recherche Scientifique
7-Methylchroman-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as optical brighteners and UV absorbers.
Mécanisme D'action
The mechanism of action of 7-Methylchroman-3-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit nuclear factor-κB (NF-κB) activity, which is involved in inflammatory responses . The exact pathways and targets can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
- 6-Methylchroman-3-carboxylic acid
- 7-Methylchroman-2-carboxylic acid
- Coumarin derivatives
Comparison: 7-Methylchroman-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the methyl group at the 7-position can affect the compound’s ability to interact with certain enzymes or receptors compared to other chroman derivatives .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
7-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-4,9H,5-6H2,1H3,(H,12,13) |
Clé InChI |
GAUSHSLTLLNBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(CO2)C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)





![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)

